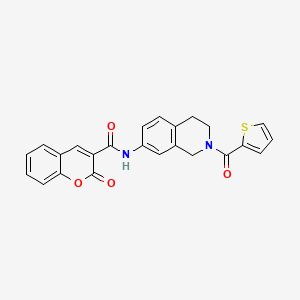

2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S/c27-22(19-13-16-4-1-2-5-20(16)30-24(19)29)25-18-8-7-15-9-10-26(14-17(15)12-18)23(28)21-6-3-11-31-21/h1-8,11-13H,9-10,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBORZLOJKFJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the condensation of thiophene-2-carbonyl derivatives with tetrahydroisoquinoline precursors. The following general synthetic route can be employed:

- Formation of Thiophene Derivative : Thiophene-2-carbonyl chloride is synthesized from thiophene using oxalyl chloride.

- Condensation Reaction : The thiophene derivative is reacted with a tetrahydroisoquinoline in the presence of a base to form the intermediate.

- Cyclization and Functionalization : This intermediate undergoes cyclization and further modifications to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds with similar structures have shown considerable activity against various cancer cell lines, including colon cancer (HT-29) and leukemia (K562). For example, related chromene-based compounds demonstrated IC₅₀ values of approximately 7.98 μM against HT-29 cells and 9.44 μM against K562 cells .

The proposed mechanisms by which these compounds exert their biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Some studies suggest that it can bind to DNA or proteins involved in cell division, disrupting normal cellular processes .

Comparative Analysis of Similar Compounds

To better understand the biological activity of 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide , a comparison with structurally related compounds can be informative.

| Compound Name | Structure Features | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| Compound A | Chromene core | Anticancer | 7.98 |

| Compound B | Tetrahydroisoquinoline | Antileukemic | 9.44 |

| Compound C | Benzamide derivative | Antimicrobial | 12.00 |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Chromene Derivatives : A study found that chromene derivatives exhibited significant inhibition of HT-29 colon cancer stem cells with up to 87% inhibition observed in specific cases .

- Mechanistic Insights : Research indicates that these compounds may act through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Activation of carboxylic acids : Thiophene-2-carboxylic acid is activated using coupling agents like HATU or DCC for amide bond formation with the tetrahydroisoquinoline scaffold .

Chromene-carboxamide coupling : The chromene moiety is introduced via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions.

Purification : HPLC or column chromatography is critical for isolating the final product due to structural complexity. Reaction intermediates should be monitored via TLC and characterized by H/C NMR .

Q. How do functional groups in this compound influence its solubility and stability?

- Methodological Answer :

- Thiophene-carbonyl : Enhances lipophilicity but may reduce aqueous solubility; stability studies (e.g., under varying pH) are recommended .

- Tetrahydroisoquinoline : The basic nitrogen can form salts (e.g., HCl salts) to improve solubility for in vitro assays .

- Chromene-carboxamide : Susceptible to hydrolysis under acidic/basic conditions; stability tests via accelerated degradation studies (40°C/75% RH) are advised .

Intermediate Research Questions

Q. What analytical techniques are optimal for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz) resolves aromatic protons (δ 6.5–8.5 ppm) and confirms coupling between thiophene and tetrahydroisoquinoline .

- HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z) with <2 ppm error .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings (chromene moiety) to reduce byproducts .

- Solvent Optimization : Anhydrous DMF or THF improves amide coupling efficiency .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acid chloride formation .

Advanced Research Questions

Q. What strategies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to receptors (e.g., kinases) immobilized on sensor chips .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- Molecular Dynamics Simulations : Predicts binding modes using software like AutoDock Vina; validate with mutagenesis studies .

Q. How do structural modifications impact its pharmacological activity?

- Methodological Answer :

- SAR Studies : Compare derivatives (see table below) to identify critical groups:

| Modification Site | Example Derivative | Biological Impact |

|---|---|---|

| Thiophene ring | Replacement with furan | Reduced kinase inhibition |

| Tetrahydroisoquinoline N-substitution | Trifluoromethyl group | Enhanced metabolic stability |

| Chromene-oxo position | Methylation at C7 | Increased solubility but decreased potency |

Q. What are the challenges in resolving contradictory data from biological assays?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., Western blot + ELISA) to confirm target engagement .

- Cytotoxicity Controls : Rule out false positives via MTT/Resazurin assays in non-target cell lines .

- Data Normalization : Account for batch-to-batch variability using internal standards (e.g., staurosporine for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.